molecular formula C11H14N2O2 B1419541 Methyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate CAS No. 67960-35-4

Methyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate

Cat. No.: B1419541
CAS No.: 67960-35-4
M. Wt: 206.24 g/mol
InChI Key: QHIJTJILLDJFKQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate is an organic compound with the molecular formula C11H14N2O2. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure consists of a quinoline core with an amino group at the 2-position and a carboxylate ester at the 3-position, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available quinoline derivatives.

    Step 1: The quinoline derivative undergoes a reduction reaction to form 5,6,7,8-tetrahydroquinoline.

    Step 2: The tetrahydroquinoline is then subjected to a nitration reaction to introduce the amino group at the 2-position.

    Step 3: The final step involves esterification of the car

Properties

IUPAC Name

methyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-11(14)8-6-7-4-2-3-5-9(7)13-10(8)12/h6H,2-5H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIJTJILLDJFKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C2CCCCC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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